3-Azaspiro[5.5]undecane-9-methanol

PROTAC Oral Bioavailability Spirocyclic Linker

3-Azaspiro[5.5]undecane-9-methanol (CAS 1784372-01-5) is a conformationally constrained spirocyclic building block utilized as a PROTAC linker. Unlike linear alkyl or PEG chains, its rigid [5.5]-spirocyclic architecture locks the molecular conformation, reducing rotational freedom to influence ternary complex geometry and oral pharmacokinetics.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B15543186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azaspiro[5.5]undecane-9-methanol
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H21NO/c13-9-10-1-3-11(4-2-10)5-7-12-8-6-11/h10,12-13H,1-9H2
InChIKeyUSVNMEJGIUWYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Azaspiro[5.5]undecane-9-methanol Procurement Guide: A Spirocyclic PROTAC Linker with Differentiated Rigidity


3-Azaspiro[5.5]undecane-9-methanol (CAS 1784372-01-5) is a conformationally constrained spirocyclic building block utilized as a PROTAC linker [1]. Unlike linear alkyl or PEG chains, its rigid [5.5]-spirocyclic architecture locks the molecular conformation, reducing rotational freedom to influence ternary complex geometry and oral pharmacokinetics . It is the linker component in the orally bioavailable BRD9 degrader CW-3308, which achieved 91% oral bioavailability in mice [2].

Why 3-Azaspiro[5.5]undecane-9-methanol Cannot Be Replaced by a Generic Alkyl or PEG Linker


The linker in a PROTAC molecule is not an inert tether; its length, polarity, and rigidity directly control ternary complex stability, degradation efficiency, and oral bioavailability . Generic flexible PEG or alkyl linkers introduce conformational entropy that can destabilize the ternary complex . In contrast, the spirocyclic core of 3-azaspiro[5.5]undecane-9-methanol pre-organizes the molecule into a restricted conformational space, increasing the probability of productive encounters between the target protein and E3 ligase . Substituting this rigid spirocycle with a flexible chain risks losing the oral bioavailability and degradation potency achieved by CW-3308 (91% oral bioavailability, DC50 < 10 nM) [1].

Quantitative Differentiation Evidence for 3-Azaspiro[5.5]undecane-9-methanol Against Closest Analogs


Oral Bioavailability of a Spirocyclic Linker-Based PROTAC (CW-3308) vs. Typical PROTAC Bioavailability Benchmarks

The spirocyclic linker 3-Azaspiro[5.5]undecane-9-methanol is a key structural component of CW-3308, an orally bioavailable BRD9 PROTAC degrader that achieved 91% oral bioavailability (F%) in mice [1]. This is substantially higher than the mean oral bioavailability reported for clinical oral PROTACs in an internally derived data set used to formulate the experimental 'Rule-of-oral-PROTACs' . The rigid spirocyclic core, by reducing the number of rotatable bonds compared to flexible PEG or alkyl chains, contributes to improved oral absorption properties as described in linker design reviews .

PROTAC Oral Bioavailability Spirocyclic Linker

In Vivo Target Degradation Efficiency of the Containing PROTAC (CW-3308) vs. a Small-Molecule Inhibitor

CW-3308, which incorporates 3-Azaspiro[5.5]undecane-9-methanol as its linker, demonstrated superior cellular potency compared to the BRD9 inhibitor BI-7273 in both G401 rhabdoid tumor and HS-SY-II synovial sarcoma cell lines . A single oral dose of CW-3308 (50 mg/kg) reduced BRD9 protein levels by >90% in HS-SY-II xenograft tumor tissue at 3 hours post-dose . In contrast, BI-7273 is a bromodomain inhibitor that occupies the target but does not induce degradation, resulting in less sustained target suppression [1].

BRD9 Degradation PROTAC Efficiency Tumor Xenograft

M2 Proton Channel Inhibitory Potency of the Parent Azaspiro Scaffold vs. Amantadine

The parent compound 3-azaspiro[5.5]undecane hydrochloride (compound 9), which shares the same spirocyclic core as 3-Azaspiro[5.5]undecane-9-methanol, displayed an IC50 of 0.92 ± 0.11 μM against the AM2 proton channel, which is more than an order of magnitude more potent than amantadine (IC50 = 16 μM) [1]. Solid-state NMR studies further revealed that this spiro-piperidine binds more extensively with the AM2 channel, inducing a more homogeneous peptide conformation and reducing dynamic disorder near the channel pore compared to amantadine [1].

Influenza A Virus M2 Proton Channel Spiro-Piperidine Inhibitor

Diazaspiro Rigid Linker in FIP22: 180-Fold Half-Life Improvement vs. Flexible Lead Compound

A closely related diazaspiro[5.5]undecane rigid linker was employed in the IRAK4 PROTAC degrader FIP22. Compared to the lead compound DE5 (which used a more flexible linker), FIP22 demonstrated a 115-fold improvement in degradation potency (DC50 = 3.2 nM for FIP22 vs. the lead compound DE5) and a 180-fold longer half-life, attributed to increased metabolic stability from the rigid spirocyclic core [1]. This provides cross-validation that the spirocyclic architecture confers measurable advantages in both potency and metabolic stability over flexible linkers.

IRAK4 PROTAC Metabolic Stability Rigid Linker

Rigid Spirocyclic PROTAC Linkers Show Higher Intracellular Accumulation vs. Flexible Methylene Linkers

A comparative analysis of three PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) incorporating linkers with distinct degrees of rigidity—including methylene modifications and spirocyclic structures—revealed that the most rigid spirocyclic derivative (PROTAC-3) showed markedly higher intracellular accumulation than the flexible methylene-containing PROTACs, although it formed the least stable ternary complex [1]. This highlights a design trade-off: rigid spirocyclic linkers like 3-Azaspiro[5.5]undecane-9-methanol enhance cell permeability but require careful optimization of ternary complex stability.

PROTAC Linker Rigidity Intracellular Accumulation Ternary Complex

Glycoprotein IIb-IIIa Antagonist Potency: 3-Azaspiro[5.5]undec-9-yl Nucleus Delivers Low Nanomolar IC50

The 3-azaspiro[5.5]undec-9-yl nucleus, the core scaffold of 3-Azaspiro[5.5]undecane-9-methanol, was utilized as the central template in potent glycoprotein IIb-IIIa antagonists [1]. In the closely related 3,9-diazaspiro[5.5]undecane series, one compound achieved an IC50 of 7 nM against the integrin target in a solid-phase competition binding assay [2]. This low nanomolar activity demonstrates the utility of the monoazaspirocyclic structure as a central template for nonpeptide RGD mimics [1].

Platelet Aggregation Integrin Antagonist Spirocyclic Scaffold

Optimal Procurement and Application Scenarios for 3-Azaspiro[5.5]undecane-9-methanol


Design and Synthesis of Orally Bioavailable PROTAC Degraders

When designing PROTACs intended for oral dosing, incorporate 3-Azaspiro[5.5]undecane-9-methanol as the linker to leverage the spirocyclic rigidity that contributed to CW-3308 achieving 91% oral bioavailability in mice [1]. This linker is particularly suitable for programs targeting BRD9, IRAK4, or other targets where rigid linker geometry is expected to pre-organize the ternary complex for efficient ubiquitination.

Optimization of PROTAC Intracellular Accumulation via Rigid Linkers

Use 3-Azaspiro[5.5]undecane-9-methanol in structure-activity relationship (SAR) studies comparing rigid vs. flexible linkers. As demonstrated in H-PGDS PROTAC comparisons, spirocyclic linkers significantly enhance intracellular accumulation compared to flexible methylene linkers [2]. This linker is ideal for programs where poor cell permeability is a limiting factor.

Synthesis of M2 Proton Channel Inhibitor Libraries Based on the Azaspiro Scaffold

The spirocyclic azaspiro core shared by 3-Azaspiro[5.5]undecane-9-methanol and its parent hydrochloride has demonstrated a 17-fold improvement in M2 inhibition potency over amantadine (IC50 = 0.92 μM vs. 16 μM) [3]. Researchers developing next-generation influenza A virus inhibitors can use this compound as a functionalized building block for library synthesis targeting the AM2 proton channel.

Development of Spirocyclic Glycoprotein IIb-IIIa Antagonists

The 3-azaspiro[5.5]undec-9-yl scaffold has been validated as a central template for nonpeptide RGD mimics with low nanomolar potency (IC50 = 7 nM in solid-phase binding assays) [4]. 3-Azaspiro[5.5]undecane-9-methanol provides a hydroxyl handle for further functionalization, enabling the synthesis of novel integrin antagonists for antithrombotic research.

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